3-((4-Fluorobenzyl)sulfonyl)azetidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(4-fluorophenyl)sulfonyl]azetidine: is a chemical compound with the following structure:
C9H10FNO2S
It consists of an azetidine ring (a four-membered heterocycle) with a sulfonyl group attached to the 3-position and a fluorobenzyl group at the 4-position. The compound exhibits interesting properties due to its unique structure.
Vorbereitungsmethoden
Synthetic Routes:: Several synthetic routes exist for the preparation of 3-[(4-fluorophenyl)sulfonyl]azetidine. One common method involves cyclization of an appropriate precursor, such as a β-keto sulfone, under specific conditions. For example:
Cyclization from β-keto sulfone:
Industrial Production:: Industrial-scale production methods may involve modifications of the above synthetic routes. specific details regarding large-scale manufacturing are proprietary and not widely available.
Analyse Chemischer Reaktionen
Reactions::
Oxidation: The sulfonyl group can undergo oxidation reactions.
Reduction: Reduction of the azetidine ring or the sulfonyl group is possible.
Substitution: The fluorobenzyl group can be substituted with other functional groups.
Base-Catalyzed Cyclization: Use a strong base (e.g., sodium hydroxide) to promote cyclization.
Reduction: Common reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst (e.g., palladium on carbon).
Substitution: Various nucleophiles (e.g., amines, thiols) can replace the fluorobenzyl group.
Major Products:: The major product is 3-[(4-fluorophenyl)sulfonyl]azetidine itself. Isomers or side products may also form during synthesis.
Wissenschaftliche Forschungsanwendungen
3-[(4-fluorophenyl)sulfonyl]azetidine finds applications in:
Medicinal Chemistry: As a potential drug scaffold due to its unique structure.
Materials Science: For designing functional materials.
Organic Synthesis: As a building block for more complex molecules.
Wirkmechanismus
The compound’s mechanism of action depends on its specific application. It may interact with molecular targets (e.g., enzymes, receptors) or modulate cellular pathways.
Vergleich Mit ähnlichen Verbindungen
While 3-[(4-fluorophenyl)sulfonyl]azetidine is relatively unique, similar compounds include:
3-[(4-methylphenyl)sulfonyl]azetidine: A structural analog with a methylphenyl group instead of fluorobenzyl.
1-[(4-fluorobenzyl)sulfonyl]-3-[(4-fluorophenyl)sulfonyl]azetidine: A related compound with additional fluorine substitution.
Eigenschaften
Molekularformel |
C10H12FNO2S |
---|---|
Molekulargewicht |
229.27 g/mol |
IUPAC-Name |
3-[(4-fluorophenyl)methylsulfonyl]azetidine |
InChI |
InChI=1S/C10H12FNO2S/c11-9-3-1-8(2-4-9)7-15(13,14)10-5-12-6-10/h1-4,10,12H,5-7H2 |
InChI-Schlüssel |
HFXMDNZVVIQLFB-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CN1)S(=O)(=O)CC2=CC=C(C=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.